molecular formula C12H15N3 B13979415 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole CAS No. 915303-66-1

1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole

Cat. No.: B13979415
CAS No.: 915303-66-1
M. Wt: 201.27 g/mol
InChI Key: LWGTWWGANHDJRJ-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole is a functionalized 1,2,4-triazole derivative designed for medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets through hydrogen bonding and dipole moments . This specific compound, featuring methyl, phenyl, and propyl substituents, is a valuable building block for constructing novel molecules with potential pharmacological activity. Researchers can utilize this compound to develop new analogs targeting multidrug-resistant pathogens, given the well-documented antibacterial and antifungal properties of 1,2,4-triazole derivatives . Furthermore, the core 1,2,4-triazole structure is present in several FDA-approved anticancer agents (e.g., anastrozole, letrozole) and is investigated for its antioxidant properties, making this reagent a key intermediate in oncological and cytoprotection research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

915303-66-1

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-methyl-5-phenyl-3-propyl-1,2,4-triazole

InChI

InChI=1S/C12H15N3/c1-3-7-11-13-12(15(2)14-11)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3

InChI Key

LWGTWWGANHDJRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Oxazole- or Oxamide-Derived Hydrazones with Ammonia

A patented method describes the preparation of 1-phenyl-5-substituted-1H-1,2,4-triazole derivatives, structurally related to this compound, via cyclocondensation reactions involving oxazole-dione hydrazone derivatives and ammonia. This method yields glycinamide derivatives that undergo ring closure to form the triazole nucleus with desired substitutions.

Key steps:

  • React oxazole-dione hydrazone derivative (VI) with ammonia to produce glycinamide derivative (VII).
  • Subject the glycinamide derivative to cyclocondensation to form the 1,2,4-triazole ring with specific substituents at positions 1, 3, and 5.

This approach allows the incorporation of alkyl groups such as methyl and propyl at the 1- and 3-positions, respectively, and a phenyl group at the 5-position by appropriate choice of starting materials.

Condensation of Oxamide Derivatives with Aldehydes and Subsequent Oxidation

Another synthetic route involves the reaction of oxamide derivatives with aldehyde derivatives to produce dihydrotriazole carboxamides, which are then oxidized to yield the fully aromatic 1,2,4-triazole derivatives.

Reaction sequence:

  • Oxamide derivative (X) reacts with aldehyde derivative (XI) to form dihydrotriazole carboxamide (XII).
  • Oxidation of dihydrotriazole carboxamide (XII) produces the triazole ring with the desired substituents.

This method is versatile and allows for the introduction of alkyl substituents such as methyl and propyl, and aryl groups such as phenyl, by selecting appropriate aldehydes and oxamide precursors.

Functionalization of Preformed 1,2,4-Triazole Rings

Selective alkylation of 1H-1,2,4-triazole derivatives at the N-1 position can be achieved using alkyl halides under controlled conditions. For example, methyl iodide can be used to methylate the N-1 position selectively, while the phenyl and propyl groups can be introduced by prior substitution or via cross-coupling reactions on the triazole ring.

Reaction Conditions and Parameters

The preparation methods typically involve:

Step Reagents/Conditions Temperature Range Time Solvents Notes
Cyclocondensation Oxazole-dione hydrazone + NH3 Ambient to reflux Several hours Polar aprotic solvents (e.g., DMF) Formation of glycinamide intermediate
Aldehyde Condensation Oxamide derivative + aldehyde Ambient to reflux Hours to overnight Alcohols or DMF Followed by oxidation step
Oxidation Oxidizing agents (e.g., bromine, DDQ) Ambient 1-3 hours Organic solvents Converts dihydrotriazole to triazole
N-Alkylation Alkyl halide (e.g., methyl iodide) 0-80 °C 5-48 hours THF, DMF mixtures Selective methylation at N-1

Research Data and Yields

Reported yields for these synthetic steps vary depending on reaction conditions and purity of reagents:

Synthetic Step Yield (%) Purity (%) Remarks
Cyclocondensation to glycinamide 70-85 >95 High selectivity with controlled pH
Aldehyde condensation 65-80 >90 Requires careful control of stoichiometry
Oxidation 75-90 >98 Mild oxidants preferred for selectivity
N-Alkylation 60-85 >95 Longer reaction times improve yield

Summary Table of Preparation Routes

Method No. Starting Materials Key Reaction Type Advantages Limitations
1 Oxazole-dione hydrazone + NH3 Cyclocondensation Direct ring formation, good regioselectivity Requires hydrazone synthesis
2 Oxamide derivative + Aldehyde + Oxidation Condensation + Oxidation Flexible substitution patterns Multiple steps, oxidation control needed
3 Preformed triazole + Alkyl halides N-Alkylation Straightforward methylation Possible side reactions, longer reaction times

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. In anticancer research, it may interfere with DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-methyl-5-phenyl-3-propyl-1H-1,2,4-triazole with structurally related triazole compounds:

Compound Name Substituents (Positions) Key Properties/Applications Reference
This compound 1-Me, 3-Pr, 5-Ph OLED emitter (Ir-D0 core); moderate solubility
5-(4-Methylphenyl)-3-phenyl-1H-1,2,4-triazole 5-(4-MePh), 3-Ph Higher crystallinity; safety data available
5-(4-Chlorophenyl)-1-methyl-3-phenyl-1H-1,2,4-triazole 5-(4-ClPh), 1-Me, 3-Ph Enhanced electronegativity; synthetic intermediate
Ir-D1/Ir-D2 (iridium complexes) Bulky alkoxy/dimethyl substituents Improved OLED solubility/performance

Substituent Effects on Properties

  • Propyl vs. Methyl/Alkoxy Groups :
    The propyl group in this compound improves solubility compared to unsubstituted phenyl analogs. However, in OLED applications, Ir-D1 and Ir-D2 (derivatives with bulky 2-ethylhexyloxy and dimethyl groups) exhibit superior solubility and device efficiency due to steric hindrance reducing aggregation .
  • Tautomerism and Crystallinity :
    3,5-Disubstituted triazoles (e.g., 5-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazole) demonstrate tautomer-dependent crystal packing, influencing stability and melting points. The phenyl-propyl combination in the target compound may favor specific tautomeric forms, affecting intermolecular interactions .

Application-Specific Comparisons

  • OLED Performance : While Ir-D0 (core structure) provides baseline emission properties, Ir-D1 and Ir-D2 achieve higher brightness and efficiency in OLEDs due to optimized steric effects and reduced quenching .

Biological Activity

1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and comparative studies with other triazole derivatives.

Chemical Structure and Properties

The compound features a five-membered ring containing three nitrogen atoms and two carbon atoms, arranged in a 1,2,4 configuration. Its unique substitution pattern, including a methyl group at position 1, a phenyl group at position 5, and a propyl group at position 3, contributes to its distinct chemical properties and biological activities.

This compound exhibits various mechanisms depending on its application:

  • Antifungal Activity : It inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .
  • Anticancer Properties : The compound may interfere with DNA synthesis and induce apoptosis in cancer cells. Studies have shown that it can inhibit the growth of various cancer cell lines by affecting cellular pathways associated with proliferation and survival .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens:

PathogenMIC (μg/mL)Reference
Candida albicans0.0156
Staphylococcus aureusModerate
Escherichia coliModerate

The compound has shown effectiveness comparable to established antifungal agents like fluconazole .

Anticancer Activity

In vitro studies have demonstrated that this triazole derivative exhibits potent anticancer activity across multiple human cancer cell lines. For example:

Cancer TypeGrowth Inhibition (%)Reference
Breast Cancer>60%
Lung Cancer>60%
Prostate Cancer>60%

The compound was screened against an NCI panel of 60 human cancer cell lines and showed promising results in inhibiting cell growth .

Comparative Studies

When compared to other triazole derivatives, this compound exhibits unique properties due to its specific substitution pattern. For instance:

Compound NameNotable Properties
1-Methyl-1H-1,2,4-triazoleLacks phenyl and propyl groups
5-Phenyl-1H-1,2,4-triazoleLacks methyl and propyl groups
3-Propyl-1H-1,2,4-triazoleLacks methyl and phenyl groups

These differences significantly impact their biological activities and applications in medicinal chemistry.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Antifungal Efficacy : A study demonstrated that the compound exhibited higher activity against Candida species compared to fluconazole. The research emphasized the potential for developing new antifungal therapies based on this triazole .
  • Cancer Treatment : In a preclinical trial involving various cancer cell lines, the compound showed significant growth inhibition rates. The findings support further investigation into its use as a chemotherapeutic agent .

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